2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide

Description

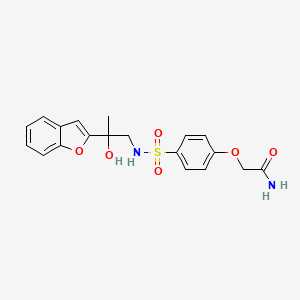

2-(4-(N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide is a synthetic compound featuring a benzofuran moiety linked to a hydroxypropyl-sulfamoyl group, a phenoxy spacer, and an acetamide terminus.

The hydroxypropyl spacer may influence conformational flexibility, and the acetamide terminus is a common motif in bioactive molecules.

Properties

IUPAC Name |

2-[4-[[2-(1-benzofuran-2-yl)-2-hydroxypropyl]sulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6S/c1-19(23,17-10-13-4-2-3-5-16(13)27-17)12-21-28(24,25)15-8-6-14(7-9-15)26-11-18(20)22/h2-10,21,23H,11-12H2,1H3,(H2,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDMKLLWOLQMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and reduce side reactions . The use of continuous flow reactors can also improve scalability and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.

Substitution: Nucleophilic substitution reactions can modify the phenoxyacetamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the sulfamoyl group can produce 2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)amino)phenoxy)acetamide.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds with sulfamoyl and benzofuran groups exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

- A study demonstrated that the introduction of the sulfamoyl group enhances the cytotoxicity of the compound against specific cancer types, suggesting a potential role in targeted cancer therapy.

-

Antimicrobial Properties :

- The compound's structural components suggest potential antimicrobial activity. Compounds with similar functional groups have been shown to inhibit bacterial growth by disrupting cell wall synthesis or function .

- Preliminary tests indicate that this compound could be effective against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

-

Anti-inflammatory Effects :

- The presence of the benzofuran moiety is linked to anti-inflammatory properties. Research indicates that benzofuran derivatives can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

- The sulfamoyl group may also contribute to these effects by modulating immune responses.

Pharmacological Insights

-

Mechanism of Action :

- The mechanisms underlying the biological activities of 2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide are still being elucidated. However, initial findings suggest that it may act by interfering with specific signaling pathways involved in cell growth and inflammation .

- Molecular docking studies reveal potential interactions with key enzymes and receptors associated with cancer progression and inflammatory responses.

-

Pharmacokinetics :

- Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds suggest that they may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties .

- Further research is needed to determine the bioavailability and half-life of this specific compound in vivo.

Material Science Applications

- Drug Delivery Systems :

- The unique chemical structure allows for potential applications in drug delivery systems. Niosomes and liposomes formulated with similar compounds have shown promise in enhancing the solubility and stability of hydrophobic drugs .

- This compound could be utilized as a building block for creating novel drug delivery vehicles that improve therapeutic efficacy through targeted release mechanisms.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines when modified with sulfamoyl groups. |

| Study B | Antimicrobial Properties | Showed effective inhibition of E. coli and S. aureus growth in vitro. |

| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha in animal models, indicating potential for inflammatory disease treatment. |

Mechanism of Action

The mechanism of action of 2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes . Additionally, the sulfamoyl group can inhibit enzymes involved in cell division, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Analogues from Benzimidazole-Sulfonamide Series ()

Compounds 3ae , 3af , 3ag , 3j , 3k , and 3m (Molecules, 2009) share critical structural elements with the target compound, including sulfonamide linkages, acetamide termini, and aromatic heterocycles (benzimidazole instead of benzofuran). Key differences include:

Comparison Insights :

- Structural Effects : Replacing benzimidazole (3ae–3m) with benzofuran (target) may alter π-stacking and electronic properties, impacting receptor binding.

Benzamide-Acetamide Urease Inhibitors ()

Compounds 8, 9, and 11–13 feature benzamide-acetamide cores with sulfonamide linkages but lack benzofuran/hydroxypropyl groups. Notable

| Compound | Rf Value | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 8 | 0.79 | 168–173 | Dichlorophenyl, methylpyrimidinyl |

| 9 | 0.81 | 165–167 | Dichlorophenyl, methylisoxazolyl |

| 11 | 0.73 | 105–107 | Carbamimidoyl-sulfamoyl |

Comparison Insights :

- Thermal Stability : Higher melting points (165–210°C) in this series suggest crystalline stability, possibly due to rigid benzamide cores. The target compound’s hydroxypropyl group may reduce crystallinity.

Antiglaucoma Hybrids ()

Compounds 2b and 2c combine acetamide motifs with H2S-donor moieties (e.g., dithiolane rings):

| Compound | Key Features | Yield | Notes |

|---|---|---|---|

| 2b | Cyclopropylmethoxy, dithiolane | 37.5% | Orange oil; moderate yield |

| 2c | Benzodithioate, ethoxy linker | N/A | Hybrid design for dual activity |

Comparison Insights :

- Pharmacological Hybridization : The target’s hydroxypropyl-sulfamoyl group could similarly be modified for multifunctional activity .

Biological Activity

The compound 2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of receptor antagonism and antimicrobial properties. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure includes a benzofuran moiety, which is known for its diverse biological activities, combined with a sulfamoyl group that may enhance its pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including those similar to our compound of interest. Research indicates that certain benzofuran-based compounds exhibit significant antifungal activity against pathogens like Fusarium oxysporum and Colletotrichum lagenarium. For instance, compounds derived from benzofuranyl acetic acid amides have shown inhibition zones ranging from 28 to 32 mm, outperforming traditional antifungal agents like nystatin .

Table 1: Antifungal Activity of Benzofuran Derivatives

| Compound Name | Inhibition Zone (mm) | Control (Nystatin) |

|---|---|---|

| Benzofuranyl Acetic Acid Amide (example) | 28 - 32 | 23 |

| Compound A (related structure) | 30 | 23 |

| Compound B (related structure) | 31 | 23 |

Receptor Antagonism

The compound has been identified as a potential antagonist for prostaglandin D2 (PGD2) receptors. Sulfonamide derivatives have shown promise in modulating receptor activity, which is critical in inflammatory responses and other physiological processes. The inhibition of PGD2 receptors can lead to therapeutic effects in conditions such as asthma and allergic reactions .

Study on Synthesis and Activity

A recent study focused on synthesizing various benzofuranyl acetic acid amides and evaluating their biological activities. Among these synthesized compounds, one demonstrated an IC50 value of 0.42 mM against Fusarium oxysporum, indicating moderate antifungal activity. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What are the established synthetic routes for 2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfamoylation, coupling, and acetylation. Key steps include:

- Sulfamoylation : Reacting 4-hydroxyphenoxyacetamide with sulfamoyl chloride derivatives under inert conditions (e.g., dry DCM, 0–5°C) to introduce the sulfamoyl group .

- Coupling : Using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2-(benzofuran-2-yl)-2-hydroxypropylamine in the presence of a base (e.g., 2,6-lutidine) to form the N-substituted sulfamoyl intermediate .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization to achieve ≥95% purity. Yield optimization requires precise temperature control (e.g., maintaining 0–5°C during TBTU addition) and stoichiometric balancing of reagents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6) confirm structural integrity, with characteristic signals for the benzofuran moiety (δ 6.8–7.8 ppm), acetamide carbonyl (δ ~170 ppm), and sulfamoyl protons (δ ~10 ppm, exchangeable with D2O) .

- X-ray Crystallography : Single-crystal XRD resolves stereochemistry and hydrogen-bonding networks, critical for validating the hydroxypropyl and sulfamoyl conformations .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C20H21N2O6S, calculated 441.12 g/mol) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility : Limited aqueous solubility (~61.3 µg/mL in water); better solubility in polar aprotic solvents (e.g., DMSO, DMF) .

- Stability : Hydrolytically sensitive due to the sulfamoyl group. Store at –20°C in anhydrous conditions (argon/vacuum-sealed vials) to prevent degradation. Monitor stability via HPLC every 6 months .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .

- Emergency Measures : Neutralize spills with sodium bicarbonate, followed by absorption with inert material (vermiculite). Dispose via hazardous waste channels .

- Documentation : Review Safety Data Sheets (SDS) for sulfonamide-related hazards (e.g., H303: harmful if swallowed) and ensure institutional compliance with chemical hygiene plans .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents on the benzofuran ring (e.g., halogenation, methoxy groups) and vary the hydroxypropyl chain length. Use TBTU-mediated coupling for library generation .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) via fluorescence-based assays. For anticancer activity, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

- Data Analysis : Correlate substituent electronic properties (Hammett constants) with IC50 values to identify pharmacophoric features .

Q. What computational strategies are suitable for predicting the binding affinity of this compound to viral proteases (e.g., SARS-CoV-2 Mpro)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the Mpro active site (PDB ID: 6LU7). Parameterize force fields (e.g., OPLS3e) for sulfamoyl and benzofuran interactions .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD, hydrogen bonds, and binding free energy (MM-PBSA) .

- Validation : Compare results with experimental IC50 values from enzymatic inhibition assays .

Q. How can researchers address contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Methodological Answer:

- Source Variability : Control compound purity (e.g., use HPLC ≥98% pure batches) and solvent (DMSO concentration ≤0.1% in assays) .

- Assay Standardization : Adopt CLSI guidelines for cell viability assays (e.g., fixed incubation times, serum-free conditions) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to evaluate inter-study variability and identify confounding factors (e.g., cell passage number) .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

Methodological Answer:

- Pharmacokinetics : Administer orally (10–50 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 24 h post-dose. Quantify via LC-MS/MS to determine Cmax, Tmax, and half-life .

- Toxicity : Conduct 28-day OECD 407 repeat-dose studies. Monitor hematological parameters (ALT, creatinine) and histopathology of liver/kidney tissues .

- BBB Penetration : Use in situ perfusion models to assess brain-plasma ratio, with logP as a predictor (calculated ~2.1 via ChemAxon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.